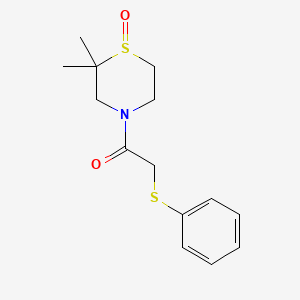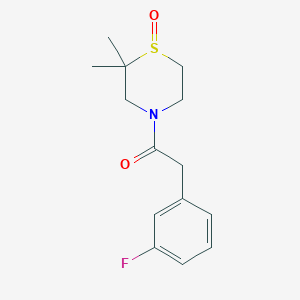![molecular formula C7H10N4O3S2 B7616875 Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate](/img/structure/B7616875.png)
Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and an ethyl carbamate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-amino-1,3,4-thiadiazole and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substitution Products: Various derivatives formed from nucleophilic substitution reactions.
科学的研究の応用
Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism by which Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate exerts its effects involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can bind to metal ions, which may disrupt enzyme activity or cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological system.
類似化合物との比較
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but lacks the carbamate group.
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure with a methyl group instead of an ethyl group.
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness: Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate is unique due to its combination of the thiadiazole ring and the ethyl carbamate group, which provides distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
ethyl N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S2/c1-2-14-6(13)9-4(12)3-15-7-11-10-5(8)16-7/h2-3H2,1H3,(H2,8,10)(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIYCPPEBKDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,2-Dimethylthiomorpholin-4-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7616793.png)
![N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B7616795.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)ethanone](/img/structure/B7616798.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-ethylpiperidin-2-yl)methanone](/img/structure/B7616810.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-phenylcyclopropyl)methanone](/img/structure/B7616822.png)
![4-(1,3-Benzoxazol-2-ylmethyl)thieno[3,2-b]pyridin-7-one](/img/structure/B7616828.png)
![Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate](/img/structure/B7616835.png)
![5-[3-(4-Fluorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7616847.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B7616870.png)



